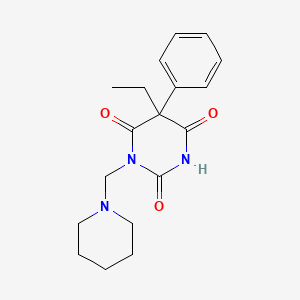
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPPMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool for studying various biological processes and pathways.
Mecanismo De Acción
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the transporter and prevents dopamine from being transported into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on biochemical and physiological processes in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an overall increase in dopamine levels. This can have effects on mood, motivation, and reward processing. This compound has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the mechanisms of dopamine transport and the effects of drugs that target this pathway. However, there are also limitations to its use. This compound has a relatively short half-life, which means that it may not be suitable for long-term studies. It also has a high potential for abuse, which means that it must be handled carefully and used in accordance with strict safety protocols.
Direcciones Futuras
There are several potential future directions for research on 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use as a therapeutic agent for the treatment of dopamine-related disorders, such as Parkinson's disease and addiction. Another area of interest is its use as a tool for studying the effects of drugs that target the dopamine system, such as cocaine and amphetamines. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical practice.
Métodos De Síntesis
The synthesis of 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting with the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form chalcone. This intermediate is then reacted with piperidine and ethyl chloroformate to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a tool for studying the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes this compound a valuable tool for studying the mechanisms of dopamine transport and the effects of drugs that target this pathway.
Propiedades
IUPAC Name |
5-ethyl-5-phenyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(14-9-5-3-6-10-14)15(22)19-17(24)21(16(18)23)13-20-11-7-4-8-12-20/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRCJNTGWMELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5158932.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)